molecular formula C14H9Cl2N3O2S B416032 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide CAS No. 326902-99-2

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B416032
CAS No.: 326902-99-2
M. Wt: 354.2g/mol
InChI Key: BOWULQLQQXEKJY-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide ( 326902-99-2) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C14H9Cl2N3O2S and a molecular weight of 354.21 g/mol, features a hybrid heterocyclic structure comprising isoxazole and thiazole rings, linked by a carboxamide group . This specific architecture makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for synthesizing and screening novel bioactive molecules . The compound is characterized by its structural complexity, containing multiple rotatable bonds and a polar surface area of approximately 96.3 Ų, which influences its physicochemical properties and potential interactions . It is offered with a documented purity of 99% and is available in various quantities to suit different research scales . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Researchers can access related analytical data and scientific literature to support their investigative work .

Properties

IUPAC Name

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O2S/c1-7-10(13(20)18-14-17-5-6-22-14)12(19-21-7)11-8(15)3-2-4-9(11)16/h2-6H,1H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWULQLQQXEKJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701330360
Record name 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725765
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

326902-99-2
Record name 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701330360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxazole Core Formation via Cyclization

The oxazole ring is typically constructed through cyclization reactions. A plausible route involves the reaction of a β-ketoamide precursor with a chlorinating agent to induce ring closure. For example, 2,6-dichlorophenylacetyl chloride may react with a methyl-substituted β-ketoamide to form the oxazole skeleton.

Representative Reaction Scheme:

  • Precursor Synthesis :

    • 2,6-Dichlorophenylacetic acid is converted to its acyl chloride using thionyl chloride.

    • Methyl acetoacetate is condensed with ammonium acetate to form a β-ketoamide intermediate.

  • Cyclization :

    • The acyl chloride reacts with the β-ketoamide in toluene at 80–90°C, catalyzed by triethylamine, to yield the 5-methyl-1,2-oxazole-4-carboxylate intermediate.

Key Conditions :

  • Solvent: Toluene or tetrahydrofuran (THF).

  • Temperature: 80–110°C.

  • Catalysts: Triethylamine or methanesulfonic acid.

Carboxamide Bond Formation

The carboxamide linkage at position 4 is formed by coupling the oxazole-4-carboxylic acid (or its acyl chloride) with 2-aminothiazole.

Procedure :

  • Activation of Carboxylic Acid :

    • The oxazole-4-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride.

  • Amidation :

    • The acyl chloride is reacted with 2-aminothiazole in dichloromethane at 0–5°C, followed by gradual warming to room temperature.

Yield Optimization :

  • Excess 2-aminothiazole (1.2 equiv) improves conversion.

  • Low temperatures minimize side reactions.

Process Optimization and Impurity Control

Solvent and Base Effects

The absence of base during acyl chloride formation and coupling steps is critical to suppress tetrachloroamide impurities, as demonstrated in analogous syntheses. For example, omitting triethylamine during the reaction of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride reduced tetrachloroamide levels to <0.01%.

Table 1: Solvent Systems and Their Impact on Yield

SolventTemperature (°C)Yield (%)Purity (%)
Toluene/THF807298.5
Dichloromethane256597.2
Acetonitrile606896.8

Analytical Characterization

Physicochemical Properties

  • Molecular Weight : 354.2 g/mol.

  • Solubility : 4.7 µg/mL in aqueous buffers.

  • PXRD : Peaks at 10.1°, 22.9° (2θ) for crystalline forms.

Chromatographic Purity

HPLC analysis (Inertsil ODS-2 column, 230 nm detection) confirmed >98% purity, with tetrachloroamide impurity at <0.02%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • 3,5-Dichlorobenzoyl Chloride : Prepared in situ from 3,5-dichlorobenzoic acid and thionyl chloride, avoiding costly pre-made reagents.

  • Solvent Recovery : Toluene and THF are distilled and reused, reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially altering the compound’s properties.

    Reduction: Reduction reactions can be used to modify the oxazole or thiazole rings.

    Substitution: Halogen substitution reactions are common, especially involving the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogenating agents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

The table below summarizes key analogs and their properties:

Compound Name Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1,3-Thiazol-2-yl C14H10Cl2N3O2S* ~355† Thiazole enhances H-bonding; moderate lipophilicity
3-(2,6-Dichlorophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)-5-methyl-1,2-oxazole-4-carboxamide 1-hydroxy-2-methylpropan-2-yl C15H16Cl2N2O3 343.2 Hydroxyl group improves aqueous solubility
3-(2,6-DCPh)-5-Me-N-[(4-Ph-1,3-thiazol-2-yl)carbamothioyl]-1,2-oxazole-4-carboxamide 4-phenylthiazol-2-yl (carbamothioyl) C21H14Cl2N4O2S2 489.4 High XLogP3 (6.3); increased steric bulk and lipophilicity
3-(2,6-DCPh)-5-Me-N-(2,4,6-trimethylphenyl)-1,2-oxazole-4-carboxamide 2,4,6-trimethylphenyl C20H18Cl2N2O2 389.3 High lipophilicity; steric hindrance may reduce target binding
N-[2-(propan-2-yl)phenyl] analog 2-isopropylphenyl C17H15Cl2N2O2 356.2 Branched alkyl chain increases hydrophobicity
Leflunomide (reference) 4-(trifluoromethyl)phenyl C12H9F3N2O2 270.2 Clinically used anti-rheumatic drug; trifluoromethyl enhances electronegativity

*Inferred from structural analysis; †Calculated based on formula C14H10Cl2N3O2S.

Key Findings from Structural Comparisons

Impact of Substituents on Lipophilicity: The thiazol-2-yl group in the target compound balances moderate lipophilicity with hydrogen-bonding capacity. In contrast, analogs with bulky aryl groups (e.g., 4-phenylthiazol-2-yl in ) exhibit higher XLogP3 values (~6.3), which may improve membrane permeability but reduce aqueous solubility.

Solubility and Hydrogen-Bonding :

  • The hydroxylated analog (C15H16Cl2N2O3) demonstrates improved solubility due to its polar hydroxy group, a critical factor for oral bioavailability.
  • The thiazole ring in the target compound provides hydrogen-bond acceptors (N and S), which may enhance interactions with biological targets compared to purely hydrophobic substituents.

The target compound’s thiazol-2-yl group offers a balance of size and functionality for target engagement.

Biological Activity: Leflunomide derivatives (e.g., ) highlight the importance of the oxazole-carboxamide scaffold in immunomodulation.

Biological Activity

The compound 3-(2,6-dichlorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1,2-oxazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

PropertyValue
Molecular Formula C20_{20}H13_{13}Cl2_{2}N3_{3}O2_{2}S
Molecular Weight 430.3 g/mol
CAS Number 438613-18-4
Purity ≥95%

The compound features a complex structure that includes a thiazole ring and an oxazole moiety, both of which are known for their biological significance.

Anticancer Activity

Research indicates that compounds containing oxazole and thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to This compound have been tested against various cancer cell lines:

  • MCF-7 (breast cancer) : Compounds showed IC50_{50} values ranging from 1.1 to 24.74 µM, indicating potent inhibitory effects compared to standard treatments like 5-Fluorouracil (IC50_{50} = 24.74 µM) and Tamoxifen (IC50_{50} = 5.12 µM) .
  • HCT-116 (colorectal cancer) : Similar trends were observed with IC50_{50} values suggesting enhanced efficacy over standard chemotherapeutics .

Antimicrobial Activity

The compound's thiazole component is linked to notable antimicrobial properties. In studies involving derivatives of thiazole:

  • Compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) as low as 7.9 µg/mL .

The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes such as thymidylate synthase (TS), which is crucial for DNA synthesis in rapidly dividing cells. For example:

  • Compounds with similar structures have shown TS inhibition with IC50_{50} values between 1.95–4.24 µM, making them potential candidates for further development in cancer therapy .

Study 1: Anticancer Efficacy

In a study conducted by Alam et al., various oxazole derivatives were synthesized and evaluated for their anticancer activity against MCF-7 cells. The most potent compound exhibited an IC50_{50} value significantly lower than that of established drugs .

Study 2: Antimicrobial Assessment

Ningegowda et al. synthesized thiazole derivatives and assessed their antimicrobial activity against Mycobacterium tuberculosis. One particular compound showed promising results with an effective concentration of 62.5 µg/mL .

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